REACTION_CXSMILES
|
Cl.[N:2]1[CH:7]=[CH:6][C:5]([CH2:8][NH2:9])=[CH:4][CH:3]=1.[O-:10][C:11]#[N:12].[Na+].[O-]C#N>O>[N:2]1[CH:7]=[CH:6][C:5]([CH2:8][NH:9][C:11]([NH2:12])=[O:10])=[CH:4][CH:3]=1 |f:2.3|
|
Name
|
|
Quantity
|
5.1 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
2.53 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=C(C=C1)CN
|
Name
|
sodium cyanate
|
Quantity
|
1.66 g
|
Type
|
reactant
|
Smiles
|
[O-]C#N.[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.166 g
|
Type
|
reactant
|
Smiles
|
[O-]C#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
After 18 hours the reaction mixture was evaporated to dryness
|
Duration
|
18 h
|
Type
|
EXTRACTION
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Details
|
the residue extracted with 100 ml of hot 2-propanol
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
CUSTOM
|
Details
|
the solid collected
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
N1=CC=C(C=C1)CNC(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.03 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |